N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide
Overview
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide is an organic compound with the molecular formula C15H10ClF3N2O3 It is characterized by the presence of a chloro-substituted phenyl ring, a trifluoromethyl group, and a nitrophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The initial step involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with acetic anhydride to form N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide.
Introduction of the Nitrophenoxy Group: The next step involves the nucleophilic substitution reaction where the acetamide is reacted with 2-nitrophenol in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-aminophenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized phenyl derivatives.
Scientific Research Applications
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: Similar structure but lacks the nitrophenoxy group.
N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide: Similar structure but with a butanamide backbone instead of acetamide.
Uniqueness
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide is unique due to the presence of both the nitrophenoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O4/c16-9-5-6-11(10(7-9)15(17,18)19)20-14(22)8-25-13-4-2-1-3-12(13)21(23)24/h1-7H,8H2,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZWEOAUYWAEPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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